molecular formula C15H16FNO2 B158767 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide CAS No. 10016-12-3

2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide

Cat. No.: B158767
CAS No.: 10016-12-3
M. Wt: 261.29 g/mol
InChI Key: LGFOVPIHNNPMNF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is a chemical compound with the molecular formula C15H16FNO2 and a molecular weight of 261.29 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a naphthyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide typically involves the reaction of 2-fluoroacetamide with 1-naphthylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the naphthyl group provides hydrophobic interactions. These combined interactions contribute to the compound’s biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(1-hydroxypropan-2-YL)-N-(naphthalen-1-YL)acetamide is unique due to the presence of the naphthyl group, which imparts distinct hydrophobic properties and enhances its interaction with biological targets. This makes it a valuable compound for research in various fields .

Properties

CAS No.

10016-12-3

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

2-fluoro-N-(1-hydroxypropan-2-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C15H16FNO2/c1-11(10-18)17(15(19)9-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,18H,9-10H2,1H3

InChI Key

LGFOVPIHNNPMNF-UHFFFAOYSA-N

SMILES

CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF

Canonical SMILES

CC(CO)N(C1=CC=CC2=CC=CC=C21)C(=O)CF

Synonyms

2-Fluoro-N-(2-hydroxy-1-methylethyl)-N-(1-naphtyl)acetamide

Origin of Product

United States

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